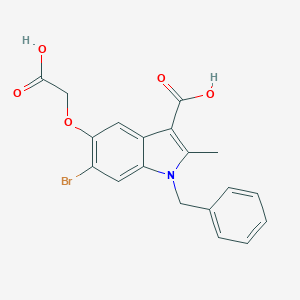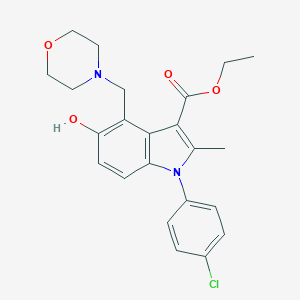![molecular formula C15H12F3NO B271506 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271506.png)
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of excitatory amino acid transporters (EAATs) and has been used to study the role of glutamate transporters in various neurological disorders.
Mécanisme D'action
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide acts as a non-competitive inhibitor of EAATs by binding to the glutamate binding site of the transporter. This prevents the uptake of glutamate into the presynaptic neuron, leading to an increase in extracellular glutamate concentration. The excess glutamate can then activate postsynaptic glutamate receptors, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to induce seizures and neuronal damage in animal models. It can also cause changes in synaptic plasticity and impair learning and memory. However, this compound has also been shown to have neuroprotective effects in certain conditions, such as ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is its potency and specificity for EAATs, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. However, its neurotoxic effects can also limit its use in certain experiments. Additionally, this compound is not suitable for in vivo experiments due to its poor bioavailability and rapid metabolism.
Orientations Futures
Future research using 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide could focus on developing more potent and selective EAAT inhibitors with fewer neurotoxic effects. Additionally, this compound could be used to study the role of EAATs in other neurological disorders, such as traumatic brain injury and multiple sclerosis. Finally, this compound could be used in combination with other drugs to develop new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-bromoanisole with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then reacted with methylamine to yield this compound. The entire process is carried out under controlled conditions to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research to study the role of EAATs in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It is a potent inhibitor of EAATs, which are responsible for the uptake of glutamate, the main excitatory neurotransmitter in the brain. By inhibiting EAATs, this compound can increase the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage.
Propriétés
Formule moléculaire |
C15H12F3NO |
|---|---|
Poids moléculaire |
279.26 g/mol |
Nom IUPAC |
3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H12F3NO/c1-10-4-2-5-11(8-10)14(20)19-13-7-3-6-12(9-13)15(16,17)18/h2-9H,1H3,(H,19,20) |
Clé InChI |
ZGMBOJMNVGPYIL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271430.png)

![3-amino-6-methyl-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271436.png)

![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)
![1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271467.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)
![3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)